oxane-4-carbonyl isothiocyanate
Description
Structure
3D Structure
Properties
CAS No. |
1153207-11-4 |
|---|---|
Molecular Formula |
C7H9NO2S |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
oxane-4-carbonyl isothiocyanate |
InChI |
InChI=1S/C7H9NO2S/c9-7(8-5-11)6-1-3-10-4-2-6/h6H,1-4H2 |
InChI Key |
QCPPHZGZDOALJG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(=O)N=C=S |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Oxane 4 Carbonyl Isothiocyanate and Its Precursors
Strategies for Carbonyl-functionalized Oxane Ring Formation
The foundational step in the synthesis is the creation of the tetrahydropyran (B127337) ring bearing a carbonyl group at the 4-position, typically in the form of a carboxylic acid or its ester. This precursor is critical for the eventual formation of the isothiocyanate.
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. libretexts.orgyoutube.comyoutube.com For the oxane-4-carbonyl moiety, specifically tetrahydropyran-4-carboxylic acid, the primary disconnection occurs at the bonds adjacent to the carboxyl group.
A logical retrosynthetic approach identifies tetrahydropyran-4,4-dicarboxylic acid as a key intermediate. This dicarboxylic acid can be simplified further through disconnection of the C-C bonds formed during its synthesis, leading back to diethyl malonate and bis(2-chloroethyl) ether as plausible starting materials. ijprajournal.comgoogle.com This strategy focuses on building the heterocyclic ring with a geminal dicarboxylate at the 4-position, which can then be selectively decarboxylated to yield the target mono-acid. ijprajournal.com
Another retrosynthetic pathway considers the hydrolysis of a nitrile group. This approach identifies 4-cyanotetrahydropyran as a precursor, which itself can be synthesized from simpler starting materials. The transform involves the reverse of a nitrile hydrolysis reaction. google.com These analyses provide a logical framework for devising effective forward synthetic routes.
Several advanced methods have been developed for the synthesis of tetrahydropyran-4-carboxylic acid, a crucial precursor for oxane-4-carbonyl isothiocyanate. These methods aim for efficiency, scalability, and high yields.
One commercially viable process involves a three-step sequence starting with the cyclization of diethyl malonate with bis(2-chloroethyl) ether to form diethyl tetrahydropyran-4,4-dicarboxylate. ijprajournal.com This intermediate is then hydrolyzed using a base like sodium hydroxide (B78521) to yield tetrahydropyran-4,4-dicarboxylic acid. ijprajournal.com The final step is a controlled thermal decarboxylation, often carried out in a high-boiling solvent like xylene or paraffin (B1166041) oil, to furnish tetrahydropyran-4-carboxylic acid. ijprajournal.com
An alternative approach starts from 2,7-dioxaspiro[4.4]nonane-1,6-dione. This compound can be converted to tetrahydropyran-4-carboxylic acid or its esters by reacting it with water or an alcohol at high temperatures (200-300°C), often in the presence of an acidic catalyst like aluminum oxide. google.com
A further method utilizes the hydrolysis of 4-cyanotetrahydropyran-4-carboxylic acid compounds in the presence of an acid to produce tetrahydropyran-4-carboxylic acid. google.com Historically, a method involving the direct heating of tetrahydropyran-4,4-dicarboxylic acid to 185°C was known, but it suffered from low yields and harsh conditions, making it less suitable for industrial production. google.com
Table 1: Comparison of Synthetic Routes to Tetrahydropyran-4-carboxylic Acid
| Starting Material(s) | Key Steps | Reagents/Conditions | Advantages |
| Diethyl malonate & Bis(2-chloroethyl) ether | Cyclization, Hydrolysis, Decarboxylation | Base (e.g., NaOEt), NaOH, Heat (120-130°C) | Commercially optimized process ijprajournal.com |
| 2,7-Dioxaspiro[4.4]nonane-1,6-dione | Ring-opening/Decarboxylation | Water or Alcohol, Heat (200-300°C), Acid catalyst | Direct conversion to acid or ester google.com |
| 4-Cyanotetrahydropyran-4-carboxylic acid | Nitrile Hydrolysis | Acid, Heat (20-120°C) | Utilizes nitrile precursor google.com |
| Tetrahydropyran-4,4-dicarboxylic acid | Decarboxylation | High Heat (185°C) | Simple, but low yield and harsh google.com |
Isothiocyanate Group Introduction Methods
Once the tetrahydropyran-4-carboxylic acid precursor is obtained, it must be converted to the isothiocyanate. This typically involves an intermediate amine, tetrahydropyran-4-methanamine, which is derived from the carboxylic acid via standard functional group transformations (e.g., conversion to an amide followed by reduction). The amine then serves as the direct precursor for the isothiocyanate group.
The transformation of a primary amine into an isothiocyanate is a well-established area of synthetic chemistry, with several reliable methods available. rsc.orgnih.gov
The most common and versatile method for synthesizing isothiocyanates from primary amines proceeds through a dithiocarbamate (B8719985) salt intermediate. nih.govnih.gov This two-step, often one-pot, process involves the reaction of the amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. mdpi.com This salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. nih.govnih.gov
A wide array of desulfurizing agents has been reported, each with its own advantages.
Tosyl Chloride (TsCl) : A facile and general protocol uses tosyl chloride to mediate the decomposition of in situ generated dithiocarbamate salts. organic-chemistry.orgnih.gov
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) : This reagent offers a clean reaction, as the byproducts (CO₂, COS, tert-butanol) are volatile and easily removed, simplifying workup. kiku.dkcbijournal.com
Metal Salts : Reagents like iron(III) chloride and zinc(II) have been shown to be effective for the desulfurization step. mdpi.comnih.gov
Other Reagents : A variety of other reagents can be employed, including propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) organic-chemistry.org, acetyl chloride nih.gov, and sodium persulfate, with the latter being a greener option often used in aqueous media. nih.govresearchgate.net Microwave-assisted synthesis using specialized reagents like DMT/NMM/TsO⁻ has also been developed for rapid conversion. nih.gov
Table 2: Selected Desulfurizing Agents for Dithiocarbamate Decomposition
| Desulfurizing Agent | Key Features | Reference(s) |
| Tosyl Chloride (TsCl) | General, efficient for various amines. | organic-chemistry.orgnih.gov |
| Di-tert-butyl dicarbonate (Boc₂O) | Clean work-up due to volatile byproducts. | kiku.dkcbijournal.com |
| Iron(III) Chloride (FeCl₃) | Effective, used in a one-pot process. | mdpi.com |
| Acetyl Chloride (AcCl) | Low cost, overcomes purification issues seen with TsCl. | nih.gov |
| Sodium Persulfate (Na₂S₂O₈) | "Green" reagent, can be used in water. | nih.govresearchgate.net |
| Propane Phosphonic Acid Anhydride (T3P®) | Efficient desulfurating agent. | organic-chemistry.org |
Direct Conversion of Amine Precursors to Isothiocyanates
Thiophosgene (B130339) and its Alternatives
The direct reaction of primary amines with thiophosgene (CSCl₂) is a classical and highly effective method for producing isothiocyanates. nih.govresearchgate.net The reaction is often rapid and high-yielding. cbijournal.com However, the extreme toxicity and hazardous nature of thiophosgene have driven the development of safer alternatives. nih.govmdpi.com
Thiophosgene (CSCl₂) : Despite its toxicity, it remains a benchmark reagent for isothiocyanate synthesis due to its high reactivity. kiku.dkresearchgate.net
Alternatives to Thiophosgene :
Triphosgene (Bis(trichloromethyl) carbonate) : A solid and therefore safer-to-handle crystalline substitute for the highly toxic and volatile thiophosgene. It serves as an effective dehydrosulfurization agent. nih.govcbijournal.com
Thiocarbonyl Transfer Reagents : Compounds like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) and dipyridyl thionocarbonate (DPT) act as thiophosgene surrogates, transferring the C=S unit to the amine. nih.govkiku.dk While effective, they can be expensive and sometimes lead to thiourea (B124793) byproducts with less reactive amines. kiku.dk
Phenyl Chlorothionoformate : This reagent provides a two-step approach that is versatile for preparing a range of alkyl and aryl isothiocyanates. organic-chemistry.org
Table 3: Comparison of Thiophosgene and its Alternatives
| Reagent | Formula/Type | Advantages | Disadvantages |
| Thiophosgene | CSCl₂ | Highly reactive, high yields. cbijournal.com | Extremely toxic, hazardous to handle. nih.gov |
| Triphosgene | (Cl₃CO)₂CO | Solid, safer to handle than thiophosgene. nih.govcbijournal.com | Still a hazardous reagent. nih.gov |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | C₇H₆N₄S | Less toxic surrogate. nih.gov | Expensive, can form thiourea byproducts. nih.govkiku.dk |
| Phenyl Chlorothionoformate | C₇H₅ClOS | Versatile for various amines. organic-chemistry.org | Two-step process. |
Oxidative Strategies
Oxidative methods are commonly employed for the synthesis of isothiocyanates from primary amines. These reactions typically proceed through an intermediate dithiocarbamate salt, which is then desulfurized to yield the final isothiocyanate product. nih.gov A variety of oxidizing agents have been utilized for this purpose.
One notable method involves the use of tetrapropylammonium (B79313) tribromide (TPATB) as a mild and efficient reagent for the desulfurization of dithiocarbamic acid salts. This process is advantageous as it uses sodium bicarbonate, an inorganic base, and can be carried out in a water-ethyl acetate (B1210297) biphasic system, which simplifies the workup procedure. cbijournal.com Another effective approach utilizes di-tert-butyl dicarbonate (Boc2O) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO). This method is particularly clean as the by-products are volatile and easily removed by evaporation. cbijournal.com
Iodine has also been employed as an oxidizing agent in a green chemistry approach. The reaction is carried out in an ethyl acetate/water system, where iodine facilitates the desulfurization at the interface of the two solvents. cbijournal.com Sodium persulfate (Na2S2O8) in water is another green and practical option for converting primary amines to isothiocyanates. This method is tolerant of a wide range of functional groups. rsc.org
The choice of the desulfurizing agent and reaction conditions can be tailored based on the specific substrate and desired purity of the final product.
Table 1: Comparison of Oxidative Reagents for Isothiocyanate Synthesis
| Oxidizing Agent | Key Features | Reference |
| Tetrapropylammonium tribromide (TPATB) | Mild, efficient, uses inorganic base, biphasic system. | cbijournal.com |
| Di-tert-butyl dicarbonate (Boc2O)/Catalyst | Clean workup, volatile by-products. | cbijournal.com |
| Iodine | Green approach, biphasic system. | cbijournal.com |
| Sodium persulfate (Na2S2O8) | Green, water as solvent, good functional group tolerance. | rsc.org |
Rearrangement Reactions (e.g., Thiocyanate (B1210189) to Isothiocyanate)
The rearrangement of thiocyanates to their more thermally stable isothiocyanate isomers is a well-established synthetic route. cbijournal.com This transformation is often achieved by heating the thiocyanate. The stability of the isothiocyanate isomer generally drives the reaction to completion. cbijournal.com
A significant class of rearrangement reactions used to synthesize isothiocyanates is the researchgate.netresearchgate.net-sigmatropic rearrangement of allylic thiocyanates. acs.org This reaction proceeds readily and has been a subject of detailed study. acs.orgresearchgate.net For instance, propargyl thiocyanates can undergo a researchgate.netresearchgate.net-sigmatropic rearrangement to form isothiocyanate-substituted allenes. researchgate.net
The activation barriers for the rearrangement of acyl and aroyl thiocyanates to their corresponding isothiocyanates have been calculated to be around 30-31 kcal/mol, indicating that these rearrangements are feasible. acs.org While some thiocarbamoyl thiocyanates have been isolated, they tend to rearrange to the isothiocyanate form upon heating. acs.org
Fragmentation Reactions from Precursor Heterocycles (e.g., 1,4,2-Oxathiazoles)
The thermal fragmentation of 1,4,2-oxathiazoles presents a modern and efficient method for the synthesis of isothiocyanates. researchgate.netresearchgate.net This reaction involves the cleavage of the heterocyclic ring to produce an isothiocyanate and a carbonyl compound. The ease of this fragmentation is significantly influenced by the substituents on the 1,4,2-oxathiazole ring. researchgate.net
Research has shown that electron-releasing substituents at the C-5 position of the 1,4,2-oxathiazole ring facilitate the fragmentation process by weakening the C-S and O-N bonds. researchgate.net Conversely, the substituent at the C-3 position plays a role in the stability of the resulting isothiocyanate product. researchgate.net This method has been adapted for a catch-and-release system using polymer-supported 1,4,2-oxathiazoles, which allows for the production of small quantities of high-purity isothiocyanates without the need for extensive purification. researchgate.netresearchgate.net
Carbonyl-selective Isothiocyanation Techniques
While direct conversion of a carbonyl group to an isothiocyanate is not a standard transformation, related strategies involve the reduction of carbonyl compounds to alcohols, which can then be converted to amines and subsequently to isothiocyanates. The reduction of aldehydes and ketones to primary and secondary alcohols, respectively, is a fundamental reaction in organic synthesis. libretexts.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.org
Once the alcohol is obtained, it can be converted to a primary amine through various methods, such as the Mitsunobu reaction followed by reduction of the resulting azide. The primary amine then serves as a direct precursor for isothiocyanate synthesis using the methods described in the preceding sections. nih.govchemrxiv.org
Chemo- and Regioselective Considerations in Synthesis
The synthesis of complex molecules containing the isothiocyanate functionality often requires careful consideration of chemo- and regioselectivity. In the context of isothiocyanate synthesis from primary amines, the chemoselectivity is crucial when other reactive functional groups are present in the molecule. The use of mild reaction conditions and specific reagents, such as Na2S2O8 in water, can achieve good chemoselectivity, tolerating functional groups like hydroxyls, esters, and even electron-rich or -deficient aryl groups. rsc.org
In the fragmentation of 1,4,2-oxathiazoles, the regioselectivity of the initial [3+2] cycloaddition to form the heterocycle determines the final substitution pattern of the isothiocyanate. Theoretical studies have been employed to understand and predict the regioselectivity of these cycloaddition reactions. researchgate.net
When synthesizing isothiocyanates via rearrangement reactions, the structure of the starting thiocyanate dictates the structure of the resulting isothiocyanate. For example, the researchgate.netresearchgate.net-sigmatropic rearrangement of allylic thiocyanates is highly regioselective. researchgate.net
Green Chemistry Approaches in Synthetic Design
In recent years, there has been a significant shift towards developing more environmentally friendly methods for isothiocyanate synthesis. mdpi.com This focus on "green chemistry" aims to reduce the use of toxic reagents and solvents and to minimize waste generation. nih.gov
A prominent green approach involves the use of water as a solvent. For example, the synthesis of isothiocyanates from primary amines and carbon disulfide using sodium persulfate as an oxidant can be efficiently carried out in water. rsc.org Similarly, the use of iodine in a water-ethyl acetate system represents a greener alternative to traditional methods. cbijournal.com
The use of elemental sulfur as a sulfur source is another sustainable strategy. mdpi.com Catalyst-free reactions of isocyanides with elemental sulfur, as well as amine-catalyzed sulfurization of isocyanides, offer mild and efficient routes to isothiocyanates. mdpi.comnih.gov These methods avoid the use of highly toxic thiocarbonyl transfer reagents like thiophosgene. mdpi.com The development of one-pot syntheses, which reduce the number of purification steps and minimize solvent usage, also aligns with the principles of green chemistry. researchgate.net
Reactivity and Reaction Mechanisms of Oxane 4 Carbonyl Isothiocyanate
Nucleophilic Attack on the Isothiocyanate Carbon
The isothiocyanate functional group (–N=C=S) features a highly electrophilic central carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry, providing a reliable pathway to various functionalized molecules.
Reactions with Amines: Formation of Thioureas and Derivatives
The reaction between an isothiocyanate and a primary or secondary amine is a fundamental and efficient method for the synthesis of N,N'-disubstituted or trisubstituted thioureas. organic-chemistry.org This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. researchgate.net The resulting intermediate readily protonates to form a stable thiourea (B124793) derivative. The reaction is generally high-yielding and tolerates a wide variety of functional groups on the amine substrate. kiku.dkchemrxiv.org
In the case of oxane-4-carbonyl isothiocyanate, this reaction provides a straightforward route to a series of thioureas containing the oxane moiety. The general transformation is as follows:
This compound + R¹R²NH → Oxane-4-C(O)NHC(S)NR¹R²
The conditions for this reaction are typically mild, often involving stirring the reactants at room temperature in a suitable solvent. kiku.dk
Table 1: Representative Reactions of this compound with Amines
| Amine | Product Structure | Product Name |
|---|---|---|
| Aniline | Oxane-4-C(O)NHC(S)NHPh | 1-(Oxane-4-carbonyl)-3-phenylthiourea |
| Benzylamine | Oxane-4-C(O)NHC(S)NHCH₂Ph | 1-Benzyl-3-(oxane-4-carbonyl)thiourea |
| Diethylamine | Oxane-4-C(O)NHC(S)N(Et)₂ | 1,1-Diethyl-3-(oxane-4-carbonyl)thiourea |
| Cyclohexylamine | Oxane-4-C(O)NHC(S)NHC₆H₁₁ | 1-Cyclohexyl-3-(oxane-4-carbonyl)thiourea |
Reactions with Alcohols and Thiols
Alcohols and thiols can also act as nucleophiles, attacking the isothiocyanate carbon. The reaction with alcohols leads to the formation of thionocarbamates (or thiourethanes). This reaction is exemplified by the synthesis of ether thionocarbamates from ethoxycarbonyl isothiocyanate and ether alcohols. mdpi.com For this compound, the reaction with an alcohol (R-OH) would yield an O-alkyl N-(oxane-4-carbonyl)thionocarbamate.
Thiols (R-SH) react with isothiocyanates to produce dithiocarbamates. researchgate.net The reaction conditions, particularly pH, can influence the chemoselectivity of isothiocyanates towards amines versus thiols, with the thiol addition being favored at a pH of 6-8. researchgate.net
Table 2: Nucleophilic Addition of Alcohols and Thiols to this compound
| Nucleophile | Product Structure | Product Class |
|---|---|---|
| Ethanol (EtOH) | Oxane-4-C(O)NHC(S)OEt | Thionocarbamate |
| Phenol (PhOH) | Oxane-4-C(O)NHC(S)OPh | Thionocarbamate |
| Ethanethiol (EtSH) | Oxane-4-C(O)NHC(S)SEt | Dithiocarbamate (B8719985) |
| Thiophenol (PhSH) | Oxane-4-C(O)NHC(S)SPh | Dithiocarbamate |
Cascade Reactions Involving the Isothiocyanate Group
The reactivity of the isothiocyanate group can be harnessed in cascade reactions to build complex molecular architectures in a single synthetic operation. These reactions often begin with a nucleophilic attack on the isothiocyanate, followed by one or more intramolecular cyclizations. Acyl isothiocyanates, in particular, are known to undergo such transformations. For instance, acetyl isothiocyanate can react with ethyl cyanoacetate (B8463686), leading to a non-isolable thioamide that subsequently cyclizes to form a 1,3-oxazine derivative. tandfonline.com
More complex cascade reactions have also been developed. A copper-catalyzed cascade annulation involving isothiocyanates, alkynes, and diaryliodonium salts has been reported for the synthesis of functionalized quinolines. nih.gov Similarly, aryl radicals can initiate cascade reactions with alkynyl isothiocyanates, resulting in competitive [4+2] and [4+1] radical annulations. researchgate.net These examples highlight the potential of this compound to serve as a key component in multicomponent reactions, where the initial nucleophilic addition or radical attack triggers a sequence of bond-forming events to yield intricate heterocyclic systems.
Cycloaddition Reactions
Isothiocyanates are versatile partners in cycloaddition reactions, where the N=C=S cumulene system can react in various modes to form heterocyclic rings of different sizes. tandfonline.com These reactions provide powerful tools for the construction of important scaffolds in medicinal and materials chemistry.
[2+3] Cycloadditions for Five-membered Heterocycles (e.g., Thiazoles, Thiadiazoles, Triazoles, Oxadiazoles)
The isothiocyanate group can act as a two-atom component in [2+3] cycloaddition reactions with suitable 1,3-dipoles or their synthetic equivalents, leading to a range of five-membered heterocycles.
Thiazoles : The synthesis of 2-aminothiazoles can be achieved through the copper-catalyzed reaction of isothiocyanates with oxime acetates. organic-chemistry.org Another classical approach is the Cook–Heilbron synthesis, where α-aminonitriles react with isothiocyanates to yield 5-aminothiazoles. nih.gov
Thiadiazoles : 1,3,4-Thiadiazoles are accessible through several routes involving isothiocyanates. One method involves the reaction of isothiocyanates with hydrazones in an electrochemical, DDQ-catalyzed process that proceeds through a tandem nucleophilic addition and intramolecular C-H thiolation. rsc.org Another approach is the reaction of isothiocyanates with N-acyldiazenes (generated in situ from hydrazides) to give 2-imino-1,3,4-thiadiazoles. acs.org Furthermore, 1,2,4-thiadiazoles can be synthesized from the reaction of isothiocyanates with amidines, followed by an in situ intramolecular dehydrogenative N-S bond formation. organic-chemistry.orgacs.org
Triazoles : 1,2,4-Triazoles are commonly synthesized from the reaction of acyl isothiocyanates with various hydrazine (B178648) derivatives. idosi.orgtandfonline.com The reaction typically proceeds through the formation of an acylthiosemicarbazide intermediate, which then cyclizes under acidic or basic conditions to afford the triazole ring. nih.govresearchgate.net
Oxadiazoles : 2-Imino-1,3,4-oxadiazolines can be prepared via an aerobic oxidative annulation of acylhydrazides with isothiocyanates, mediated by DMAP. nih.gov The proposed mechanism involves the reaction of an in-situ generated acyldiazene with the isothiocyanate. nih.gov
Table 3: [2+3] Cycloaddition Reactions for Five-membered Heterocycles
| Reagent | Resulting Heterocycle | General Method |
|---|---|---|
| α-Aminonitrile | 5-Aminothiazole | Cook–Heilbron synthesis nih.gov |
| Hydrazone | 1,3,4-Thiadiazole | Tandem addition/C-S coupling rsc.org |
| Hydrazide | 1,3,4-Thiadiazole or 1,3,4-Oxadiazole | Reaction with in-situ generated acyldiazene acs.orgnih.gov |
| Hydrazine Derivative | 1,2,4-Triazole | Addition followed by cyclization idosi.orgresearchgate.net |
| Amidine | 1,2,4-Thiadiazole | Tandem thioacylation/N-S bond formation organic-chemistry.orgacs.org |
[4+2] Cycloadditions for Six-membered Heterocycles (e.g., Triazines, Oxazines)
This compound can also participate as a two-atom component in [4+2] cycloaddition reactions (Diels-Alder type reactions) with 1,4-dienes or their hetero-analogues to construct six-membered heterocyclic rings.
Triazines : Substituted s-triazines can be formed from the reaction of isothiocyanates with diguanides. rsc.org The reaction mechanism is believed to involve the initial formation of a labile open-chain adduct which then cyclizes. rsc.org Another route involves the reaction of acyl isothiocyanates with guanidine. researchgate.net
Oxazines : 1,3-Oxazine derivatives can be synthesized from the reaction of acyl isothiocyanates with reagents containing a suitable 1,4-C-C-O-H system. For example, acetyl isothiocyanate reacts with ethyl cyanoacetate in the presence of a base to yield a 6-amino-1,3-oxazine-2-thione derivative through the intramolecular cyclization of a thioamide intermediate. tandfonline.com
Table 4: [4+2] Cycloaddition Reactions for Six-membered Heterocycles
| Reagent | Resulting Heterocycle | General Method |
|---|---|---|
| Diguanide | s-Triazine | Addition-cyclization rsc.org |
| Guanidine | Triazinethione | Addition-cyclization researchgate.net |
| Ethyl Cyanoacetate | 1,3-Oxazine | Addition-intramolecular cyclization tandfonline.com |
Multicomponent Reaction Frameworks (e.g., potential extensions to Ugi-type reactions adapted for isothiocyanates)
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. mdpi.com Acyl isothiocyanates are excellent substrates for MCRs, leading to a diverse range of heterocyclic compounds. arkat-usa.orgresearchgate.net
While the classic Ugi four-component reaction (Ugi-4CR) utilizes an isocyanide, modifications of this reaction can incorporate isothiocyanates, or more specifically, thio-Ugi reactions employ a thiocarboxylic acid. researchgate.net In the context of this compound, it can be envisioned to participate in Ugi-type reactions where it acts as a precursor to the acid component or reacts in a different capacity.
A plausible Ugi-variant reaction involving this compound could proceed with an amine, an aldehyde or ketone, and an isocyanide. The initial reaction would likely involve the nucleophilic amine attacking the isothiocyanate carbon of this compound to form a thiourea derivative. This in-situ formed product could then participate in subsequent reactions.
Table 1: Hypothetical Ugi-Variant Reaction with this compound This table presents illustrative data based on typical Ugi-type reactions.
| Entry | Amine | Carbonyl Compound | Isocyanide | Product | Yield (%) |
| 1 | Benzylamine | Benzaldehyde | tert-Butyl isocyanide | Substituted thiourea-amide adduct | 75 |
| 2 | Aniline | Acetone | Cyclohexyl isocyanide | Substituted thiourea-amide adduct | 68 |
| 3 | Piperidine | Formaldehyde | Benzyl isocyanide | Substituted thiourea-amide adduct | 82 |
Reactivity of the Carbonyl Group
The carbonyl group in this compound is an electrophilic center and can undergo reactions typical of ketones.
Nucleophilic Addition to the Carbonyl
Nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The outcome of this reaction depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles like Grignard reagents or organolithium compounds would add irreversibly to the carbonyl group. Softer nucleophiles might preferentially attack the more electrophilic isothiocyanate carbon.
Table 2: Illustrative Nucleophilic Addition Reactions at the Carbonyl Group This table presents hypothetical outcomes for nucleophilic addition to the carbonyl moiety of this compound.
| Entry | Nucleophile | Reagent | Product Type |
| 1 | Hydride | NaBH₄ | Hydroxy-isothiocyanate |
| 2 | Methyl | CH₃MgBr | Tertiary alcohol-isothiocyanate |
| 3 | Cyanide | HCN | Cyanohydrin-isothiocyanate |
Condensation Reactions
The carbonyl group can also participate in condensation reactions with amines and their derivatives to form imines or related compounds, provided that the isothiocyanate group does not interfere or is selectively protected. For instance, reaction with a primary amine could potentially lead to the formation of an imine, although competitive reaction at the isothiocyanate group is highly probable.
Stereochemical Outcomes and Control in Reactions
The oxane ring in this compound is a source of stereochemistry. The ring can exist in a chair conformation, and the carbonyl isothiocyanate group can be in either an axial or equatorial position. The stereochemical outcome of reactions will be influenced by the steric hindrance posed by the oxane ring and the preferred conformation of the molecule.
In reactions involving the creation of new stereocenters, the existing stereochemistry of the oxane ring can direct the approach of reagents, potentially leading to diastereoselective transformations. For instance, the reduction of the carbonyl group with a bulky reducing agent would likely proceed from the less hindered face, leading to a specific diastereomer of the resulting alcohol.
Derivatives and Analogues of Oxane 4 Carbonyl Isothiocyanate
Structural Modifications of the Oxane Ring
The oxane (tetrahydropyran) ring serves as the foundational scaffold of the molecule. Its structure can be systematically altered to fine-tune steric and electronic properties.
The parent structure, oxane-4-carbonyl isothiocyanate, is achiral. However, chirality can be introduced by incorporating substituents on the oxane ring. The synthesis of enantiomerically pure or enriched stereoisomers can be achieved by using chiral starting materials, such as optically active oxane derivatives.
Furthermore, chiral isothiocyanates are well-established as valuable chiral derivatizing agents in analytical chemistry, particularly for the resolution of enantiomeric amines and amino acids via chromatography. nih.govresearchgate.net For example, 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) is a sugar-derived reagent widely used for this purpose. sigmaaldrich.comchemimpex.com By analogy, chiral versions of this compound could be synthesized and employed as reagents to separate enantiomers of novel chiral amines.
| Compound Name | Structure | Description |
| (R)-oxane-2-carbonyl isothiocyanate | ![]() | A chiral analogue where chirality is introduced at the 2-position of the oxane ring. |
| (S)-oxane-2-carbonyl isothiocyanate | ![]() | The corresponding (S)-enantiomer. |
| (2R,4S)-2-methylthis compound | ![]() | A diastereomeric example with substitution at the 2-position, creating two stereocenters. |
The oxane ring can be substituted with a variety of functional groups to create a library of analogues. Standard methods for the synthesis of substituted tetrahydropyrans can be employed prior to the introduction of the isothiocyanate functionality. organic-chemistry.org These substitutions can modulate properties such as lipophilicity, polarity, and steric bulk, which are critical for tuning molecular interactions in research applications. For instance, introducing hydroxyl groups could increase water solubility, while alkyl or aryl groups would increase lipophilicity.
| Substituted Derivative | Structure | Potential Impact of Substitution |
| 2-Hydroxythis compound | ![]() | Introduction of a hydrogen-bonding group, potentially increasing polarity and solubility. |
| 3-Phenylthis compound | ![]() | Adds a bulky, lipophilic aryl group, which could be involved in π-stacking interactions. |
| 4-Fluorothis compound | ![]() | A gem-difunctionalized derivative where fluorine can alter electronic properties and serve as a metabolic blocker. |
Transformations of the Isothiocyanate Group into Other Sulfur- and Nitrogen-containing Functionalities
The acyl isothiocyanate group is a powerful electrophile, susceptible to attack by a wide range of nucleophiles. arkat-usa.org This reactivity allows for its conversion into a diverse array of other functional groups, particularly nitrogen- and sulfur-containing heterocycles. researchgate.nettandfonline.com The reaction typically proceeds via nucleophilic addition to the carbon of the isothiocyanate, followed by cyclization. arkat-usa.org These transformations are fundamental in heterocyclic chemistry for the synthesis of biologically relevant scaffolds.
| Nucleophile | Initial Adduct | Final Heterocyclic Product (if applicable) | Reference Reaction Type |
| Primary Amine (R-NH₂) | N-Acylthiourea | - | Nucleophilic Addition arkat-usa.org |
| Hydrazine (B178648) (H₂N-NH₂) | N-Acylthiosemicarbazide | 1,2,4-Triazole or 1,3,4-Thiadiazole | Addition-Cyclization researchgate.net |
| Amino Acids | Peptidyl Thiourea (B124793) | Thiohydantoin | Addition-Cyclization researchgate.net |
| Hydroxylamine (H₂N-OH) | N-Acyl-N'-hydroxythiourea | 1,2,4-Thiadiazole derivative | Addition-Cyclization arkat-usa.org |
Design and Synthesis of Spirocyclic and Fused Systems Incorporating the Oxane-Isothiocyanate Motif
The oxane-isothiocyanate framework can serve as a starting point for the construction of more complex, rigid polycyclic systems. Spirocyclic compounds, where two rings share a single atom, and fused systems, where two rings share two atoms, are of significant interest in chemical biology and materials science. nih.gov
The synthesis of such systems could involve intramolecular reactions where a substituent on the oxane ring reacts with the isothiocyanate group. Alternatively, the isothiocyanate can participate in cycloaddition reactions. For example, acyl isothiocyanates are known to react with diazomethane (B1218177) to yield spiro-thiiranes. rsc.org
| System Type | Proposed Synthetic Strategy | Resulting Structure Example | Reference Strategy |
| Spirocyclic System | Reaction of this compound with diphenyldiazomethane. | Oxazole-spiro-thiirane derivative | Cycloaddition rsc.org |
| Spirocyclic System | Intramolecular alkylation from a C4-substituted precursor. | 2-Oxospiro[indoline-3,4'-piperidine] analogue | Intramolecular Alkylation mdpi.com |
| Fused System | Intramolecular cyclization of a derivative with a nucleophilic side chain (e.g., 2-aminoethyl substituent on the oxane ring). | Fused thiazinone-oxane system | Intramolecular Cyclization |
| Fused System | Palladium-catalyzed carboetherification from a precursor. | Fused bis-tetrahydrofuran analogue | Catalytic Cyclization nih.gov |
Development of Isosteres and Bioisosteres for Research Applications
In medicinal chemistry and materials science, isosteres and bioisosteres—atoms or groups with similar physical or chemical properties—are used to modulate a compound's characteristics. wikipedia.org This can involve enhancing stability, altering electronic profiles, or improving biological activity without drastically changing the molecular structure. scripps.eduprinceton.edu Both the oxane ring and the isothiocyanate group can be replaced with isosteric mimics.
For the isothiocyanate group (-NCS), a common non-classical isostere is the acyl cyanamide (B42294) moiety. For the oxane ring, the oxygen atom can be replaced by sulfur (a thiane (B73995) ring) or a methylene (B1212753) group (a cyclohexane (B81311) ring), which are classical bioisosteres.
| Original Group | Isosteric/Bioisosteric Replacement | Example Compound Name | Rationale for Replacement |
| Isothiocyanate (-NCS) | Thiocyanate (B1210189) (-SCN) | Oxane-4-carbonyl thiocyanate | Alters reactivity and electronic distribution. |
| Isothiocyanate (-NCS) | Acyl cyanamide (-NH-CN) | N-cyanooxane-4-carboxamide | Non-classical isostere, modifies hydrogen bonding potential. scripps.edu |
| Oxane Ring (Oxygen) | Thiane Ring (Sulfur) | Thiane-4-carbonyl isothiocyanate | Classical bioisostere, increases lipophilicity. wikipedia.org |
| Oxane Ring (Oxygen) | Cyclohexane Ring (Carbon) | Cyclohexane-4-carbonyl isothiocyanate | Classical bioisostere, removes hydrogen bond acceptor. wikipedia.org |
Advanced Spectroscopic and Analytical Characterization Methodologies
Spectroscopic Analysis (NMR, IR, Mass Spectrometry) for Structural Elucidation and Reaction Monitoring
Spectroscopic methods form the cornerstone of molecular characterization, offering detailed information about the connectivity of atoms and the nature of functional groups within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of oxane-4-carbonyl isothiocyanate, one would expect to see signals corresponding to the protons of the oxane ring. The chemical shifts and splitting patterns of these signals would be influenced by their proximity to the oxygen atom and the carbonyl isothiocyanate group. The protons on the carbons adjacent to the oxygen (C2 and C6) would likely appear at a different chemical shift than the protons on the carbons further away (C3 and C5). The proton at the C4 position, being attached to the carbon bearing the carbonyl group, would also have a distinct chemical shift.
For the ¹³C NMR spectrum, a key feature for isothiocyanates is the chemical shift of the isothiocyanate carbon (-N=C=S). This signal is often broad and can be difficult to observe, a phenomenon referred to as "near-silence." This broadening is attributed to the quadrupolar relaxation of the nitrogen atom and the conformational flexibility of the isothiocyanate group. nih.gov The carbonyl carbon (C=O) would exhibit a characteristic signal in the downfield region of the spectrum. The remaining carbons of the oxane ring would appear at chemical shifts typical for saturated heterocyclic systems.
Infrared (IR) Spectroscopy is particularly useful for identifying functional groups. The most prominent and diagnostic absorption band for an isothiocyanate is the strong, sharp peak corresponding to the asymmetric stretching vibration of the -N=C=S group, which typically appears in the region of 2000-2200 cm⁻¹. The carbonyl group (C=O) would also give rise to a strong absorption band, expected in the range of 1700-1750 cm⁻¹. The presence of the oxane ring would be indicated by C-O-C stretching vibrations, usually found in the 1150-1050 cm⁻¹ region.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected in the mass spectrum, confirming the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the isothiocyanate group (-NCS) or cleavage of the oxane ring, providing further structural clues. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Functional Group/Proton | Predicted Chemical Shift/Absorption Range |
| ¹H NMR | Oxane ring protons (C2, C6) | ~3.5 - 4.0 ppm |
| Oxane ring protons (C3, C5) | ~1.5 - 2.0 ppm | |
| Methine proton (C4) | ~2.5 - 3.0 ppm | |
| ¹³C NMR | Isothiocyanate (-N=C =S) | ~130 - 140 ppm (often broad) |
| Carbonyl (C =O) | ~170 - 180 ppm | |
| Oxane ring carbons | ~60 - 70 ppm (C2, C6), ~30-40 ppm (C3, C5), ~40-50 ppm (C4) | |
| IR Spectroscopy | Isothiocyanate (-N=C=S stretch) | 2000 - 2200 cm⁻¹ (strong, sharp) |
| Carbonyl (C=O stretch) | 1700 - 1750 cm⁻¹ (strong) | |
| Ether (C-O-C stretch) | 1150 - 1050 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | Corresponding to the molecular weight |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode (RP-HPLC), is a highly effective technique for the analysis and purification of isothiocyanates. A C18 column is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The elution of this compound would be monitored using a UV detector, as the isothiocyanate and carbonyl functionalities provide chromophores that absorb UV light. The retention time of the compound would be a key parameter for its identification and quantification. Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation from impurities. The purity of the isolated compound can be determined by integrating the peak area of the main component relative to the total peak area in the chromatogram. The purification of pungent isothiocyanates from natural sources has been successfully achieved using RP-HPLC, demonstrating the utility of this technique. researchgate.net
Gas Chromatography (GC) can also be used for the analysis of volatile and thermally stable isothiocyanates. A capillary column with a non-polar or medium-polarity stationary phase would be suitable. The compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS), the latter providing both retention time and mass spectral data for enhanced identification.
Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity assessment. A silica (B1680970) gel plate is typically used as the stationary phase, and the mobile phase would be a mixture of non-polar and polar organic solvents. The position of the compound on the developed plate is visualized under UV light or by staining with a suitable reagent.
Table 2: Illustrative Chromatographic Conditions for the Analysis of this compound
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Expected Outcome |
| RP-HPLC | C18 | Acetonitrile/Water gradient | UV (e.g., 254 nm) | A single major peak indicating purity |
| GC | Capillary column (e.g., DB-5) | Helium | FID or MS | A well-defined peak at a specific retention time |
| TLC | Silica gel | Hexane/Ethyl Acetate (B1210297) mixture | UV light | A single spot with a characteristic Rf value |
X-ray Crystallography for Solid-State Structure Determination
If a suitable crystal of this compound could be grown, X-ray diffraction analysis would reveal the geometry of the oxane ring, which is expected to adopt a chair conformation similar to cyclohexane (B81311). The analysis would also precisely define the bond angles and lengths of the carbonyl isothiocyanate moiety. Furthermore, intermolecular interactions in the crystal lattice, such as hydrogen bonds or dipole-dipole interactions, would be identified, providing insights into the packing of the molecules in the solid state. While no crystal structure for this compound itself is currently available in the public domain, X-ray structures of other isothiocyanate-containing molecules have been reported, providing a basis for understanding the structural features of this class of compounds. rsc.orgmdpi.com
Table 3: Hypothetical Crystallographic Parameters for this compound
| Parameter | Description | Hypothetical Value |
| Crystal System | The symmetry of the unit cell | Monoclinic or Orthorhombic |
| Space Group | The symmetry elements of the crystal | e.g., P2₁/c or Pna2₁ |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) | Dependent on the crystal packing |
| Key Bond Lengths | e.g., C=O, C-N, N=C, C=S | Within expected ranges for these bond types |
| Key Bond Angles | e.g., O=C-N, C-N=C, N=C=S | Reflecting the geometry of the functional groups |
| Conformation | The spatial arrangement of the oxane ring | Chair conformation |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy levels within oxane-4-carbonyl isothiocyanate, which are key to its chemical behavior.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netwikipedia.org For this compound, the HOMO is expected to be located primarily on the isothiocyanate group, specifically the sulfur and nitrogen atoms, which possess lone pairs of electrons. The LUMO, conversely, is anticipated to be centered on the electrophilic carbon atoms of the carbonyl and isothiocyanate functionalities. quora.comarkat-usa.org
The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity. In the case of acyl isothiocyanates, the presence of the electron-withdrawing acyl group is known to lower the energy of the LUMO, thereby enhancing the electrophilicity of the isothiocyanate carbon. arkat-usa.org This makes the molecule susceptible to nucleophilic attack. The interaction of a nucleophile's HOMO with the LUMO of this compound would be the primary pathway for many of its reactions. quora.com
Table 1: Representative Frontier Molecular Orbital Energies for a Model Acyl Isothiocyanate
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.5 | Primarily located on the lone pairs of the sulfur and nitrogen atoms of the isothiocyanate group. |
| LUMO | -1.8 | Centered on the π* orbitals of the carbonyl and isothiocyanate groups, with significant contribution from the carbon atoms. |
| HOMO-LUMO Gap | 7.7 | Indicates a moderately reactive species, susceptible to nucleophilic attack. |
Note: The data presented are representative values for a model acyl isothiocyanate and are intended for illustrative purposes. Actual values for this compound would require specific calculations.
Electrostatic Potential Mapping
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an ESP map would be expected to show negative potential (typically colored red or orange) around the oxygen atom of the carbonyl group and the sulfur atom of the isothiocyanate group, corresponding to their high electron density.
Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms and, most importantly, the carbon atoms of both the carbonyl and isothiocyanate groups. The carbon atom of the isothiocyanate group is a particularly strong electrophilic site, a characteristic enhanced by the adjacent electron-withdrawing acyl group. arkat-usa.org This visual tool is instrumental in predicting the sites of interaction with other polar molecules and ions.
Conformational Analysis of this compound
The flexible six-membered oxane ring of this compound can adopt several conformations, with the chair conformation being the most stable due to its minimization of angle and torsional strain. pressbooks.pubyoutube.com In this chair conformation, the substituent at the C-4 position, the carbonyl isothiocyanate group, can be oriented in either an axial or an equatorial position.
The relative stability of these two conformers is determined by steric interactions. Generally, a substituent in the equatorial position is more stable than in the axial position to avoid 1,3-diaxial interactions, which are repulsive steric interactions between the axial substituent and the axial hydrogen atoms on the same side of the ring. sapub.org For the carbonyl isothiocyanate group, the equatorial conformation would be significantly favored. The energy difference between the axial and equatorial conformers can be estimated using computational methods.
Ring flipping is a process where one chair conformation converts into another, leading to the interchange of axial and equatorial positions. pressbooks.pub For this compound, this equilibrium would lie heavily towards the conformer with the equatorial substituent.
Table 2: Estimated Conformational Energy Differences for a Substituted Oxane
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Equatorial | 0.0 | >95 |
| Axial | >2.0 | <5 |
Note: These are estimated values based on analogous substituted cyclohexanes and oxanes. The actual energy difference will depend on the size and nature of the substituent.
Reaction Pathway and Transition State Analysis
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction would be its interaction with nucleophiles. The presence of two electrophilic centers, the carbonyl carbon and the isothiocyanate carbon, offers multiple potential reaction pathways. arkat-usa.org
The reaction of acyl isothiocyanates with primary amines, for instance, typically proceeds via nucleophilic attack of the amine on the isothiocyanate carbon to form a thiourea (B124793) derivative. researchgate.net Theoretical calculations can model the geometry of the transition state for this reaction, which would likely involve the formation of a new carbon-nitrogen bond and the simultaneous breaking of the carbon-sulfur double bond. The calculated activation energy for this step would provide a quantitative measure of the reaction rate. The electron-withdrawing nature of the acyl group is known to make the isothiocyanate group more reactive than in alkyl isothiocyanates. arkat-usa.orgresearchgate.net
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent environment over time. These simulations provide insights into how solvent molecules arrange themselves around the solute and how this solvation affects the solute's conformation and reactivity. mdpi.comresearchgate.net
For example, MD simulations could be used to study how polar solvents like water or alcohols interact with the polar regions of this compound, such as the carbonyl and isothiocyanate groups, through hydrogen bonding and dipole-dipole interactions. In contrast, nonpolar solvents would have different interactions, which could influence the conformational equilibrium of the oxane ring. nih.gov Furthermore, these simulations can help to understand the desolvation process that must occur before a reaction with another molecule can take place, providing a more complete picture of the reaction dynamics in solution.
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity predictions)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a particular property. While often used for predicting biological activity, QSAR can also be applied to predict physicochemical properties such as boiling point, solubility, or chromatographic retention times. mdpi.comnih.gov
For a series of compounds related to this compound, a QSAR model could be developed by first calculating a set of molecular descriptors for each compound. These descriptors can encode various aspects of the molecular structure, such as size, shape, and electronic properties (e.g., HOMO/LUMO energies, dipole moment). nih.gov By correlating these descriptors with experimentally measured properties using statistical methods like multiple linear regression or partial least squares, a predictive model can be built. Such a model could then be used to estimate the properties of new, unsynthesized compounds in the same class, aiding in the design of molecules with specific desired characteristics.
Applications in Advanced Chemical Synthesis
Building Block for Complex Organic Scaffolds
The inherent reactivity of the isothiocyanate group, combined with the conformational properties of the oxane ring, makes this compound an attractive starting material for the synthesis of diverse and complex organic molecules.
The isothiocyanate moiety is a well-established precursor for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles. The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by various nucleophiles, initiating cyclization reactions to form stable ring systems. While specific examples utilizing oxane-4-carbonyl isothiocyanate are not extensively documented in publicly available literature, the known reactivity of acyl isothiocyanates suggests its utility in constructing fused and spirocyclic heterocyclic frameworks.
For instance, the reaction of acyl isothiocyanates with dinucleophiles such as amino-alcohols, amino-thiols, and diamines can lead to the formation of five- or six-membered heterocyclic rings like oxazolidinones, thiazolidinones, and imidazolidinones, respectively. The oxane ring in this compound would remain as a substituent on these newly formed heterocyclic cores, thereby introducing a desirable structural motif often found in biologically active molecules.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reactant | Resulting Heterocycle |
| Aminoethanol | Oxazolidinone derivative |
| Cysteamine | Thiazolidinone derivative |
| Ethylenediamine | Imidazolidinone derivative |
This table represents potential synthetic outcomes based on the general reactivity of acyl isothiocyanates.
Isothiocyanates can participate in polymerization reactions, particularly in the formation of thiourea-containing polymers. The reaction of a di- or poly-functional amine with a diisothiocyanate, or a molecule containing both an amine and an isothiocyanate, can lead to the formation of poly(thiourea)s. While this compound is a monoisothiocyanate, it could be utilized as a chain-terminating agent or for the functionalization of pre-formed polymers bearing nucleophilic groups.
Furthermore, the oxane moiety could be derivatized to introduce a polymerizable group, such as a vinyl or an epoxide function. The resulting monomer, containing the isothiocyanate group, could then be polymerized to yield a reactive polymer. The pendant isothiocyanate groups on the polymer backbone would be available for post-polymerization modification, allowing for the attachment of various functional molecules.
The isothiocyanate group is a known ligand in coordination chemistry, capable of binding to metal centers through either the nitrogen or the sulfur atom, or by bridging between two metal ions. This ambidentate nature allows for the formation of a variety of coordination complexes with diverse geometries and electronic properties. The presence of the oxane ring in this compound can influence the steric and electronic properties of the resulting metal complexes.
The oxygen atom within the oxane ring could also potentially act as a secondary coordination site, leading to the formation of chelate complexes. This chelation effect can enhance the stability of the metal complex. The design of such ligands is of interest for applications in catalysis, materials science, and bioinorganic chemistry. The specific coordination behavior would depend on the nature of the metal ion and the reaction conditions.
Reagent in Tandem Reactions and One-Pot Syntheses
The reactivity of the isothiocyanate group makes this compound a suitable candidate for use in tandem reactions and one-pot syntheses. These synthetic strategies are highly efficient as they allow for the construction of complex molecules in a single reaction vessel, avoiding the need for isolation and purification of intermediates.
For example, the initial reaction of the isothiocyanate with a nucleophile can generate an intermediate that undergoes a subsequent intramolecular cyclization or rearrangement. The oxane ring can play a crucial role in directing the stereochemical outcome of such reactions due to its conformational biases. The development of novel tandem reactions involving this compound could provide rapid access to libraries of structurally diverse compounds for biological screening.
Role in the Development of Chemical Probes and Derivatizing Agents
The high reactivity of the isothiocyanate group towards nucleophiles, particularly primary amines, makes it an excellent functional group for the development of chemical probes and derivatizing agents. This compound can be used to label biomolecules, such as proteins and peptides, at their N-terminus or on lysine (B10760008) side chains. The oxane ring provides a non-aromatic, hydrophilic handle that can improve the solubility and pharmacokinetic properties of the resulting bioconjugates.
In analytical chemistry, this compound could be employed as a derivatizing agent to improve the detection of analytes in techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. The introduction of the oxane-4-carbonyl group can enhance the ionization efficiency or introduce a chromophore or fluorophore for spectroscopic detection.
Conclusion and Future Perspectives in Oxane 4 Carbonyl Isothiocyanate Research
Summary of Synthetic and Reactivity Landscape
The synthesis of oxane-4-carbonyl isothiocyanate, while not extensively documented for this specific molecule, can be reliably predicted based on established methodologies for the preparation of acyl isothiocyanates from carboxylic acids. The most probable synthetic route commences with the readily available precursor, oxane-4-carboxylic acid.
A common and effective method involves the conversion of the carboxylic acid to the corresponding acyl chloride, typically using reagents such as thionyl chloride or oxalyl chloride. The resulting oxane-4-carbonyl chloride can then be reacted with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, to yield the desired this compound.
Table 1: Plausible Synthetic Routes to this compound
| Starting Material | Reagents | Intermediate | Product | General Yield (%) |
| Oxane-4-carboxylic acid | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 2. Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN) | Oxane-4-carbonyl chloride | This compound | 70-90 (estimated) |
The reactivity of this compound is dictated by the electrophilic nature of the carbonyl carbon and the central carbon of the isothiocyanate group. This dual reactivity allows for a rich and diverse range of chemical transformations, particularly in the synthesis of heterocyclic compounds. Acyl isothiocyanates are known to react readily with a variety of nucleophiles, including amines, hydrazines, and other binucleophiles, leading to the formation of a wide array of five- and six-membered heterocycles. arkat-usa.orgresearchgate.net
The general reaction mechanism involves the initial nucleophilic attack on the isothiocyanate carbon, followed by an intramolecular cyclization and subsequent rearrangement or elimination to afford the final heterocyclic product. The presence of the oxane ring is expected to influence the reactivity and conformational preferences of the molecule, although specific studies on this aspect are limited.
Table 2: Predicted Reactivity of this compound with Various Nucleophiles
| Nucleophile | Predicted Heterocyclic Product |
| Primary Amines (R-NH₂) | N-substituted thioureas, potentially leading to thiazolidinones or other sulfur-containing heterocycles upon further reaction. |
| Hydrazine (B178648) (H₂NNH₂) | Thiosemicarbazides, which can cyclize to form triazolethiones or thiadiazoles. |
| Aminoalcohols (e.g., ethanolamine) | Hydroxyethylthioureas, precursors to oxazolidine-2-thiones. |
| Diamines (e.g., ethylenediamine) | Bis-thioureas or cyclized products such as imidazolidine-2-thiones. |
Emerging Methodologies for Study and Application
The study of this compound and related compounds can benefit significantly from emerging analytical and computational methodologies.
Spectroscopic and Analytical Techniques: Advanced spectroscopic techniques are crucial for the characterization of this and similar molecules. While standard techniques like ¹H and ¹³C NMR, IR, and mass spectrometry provide fundamental structural information, more sophisticated methods can offer deeper insights. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be instrumental in unambiguously assigning the proton and carbon signals of the oxane ring and the carbonyl isothiocyanate moiety. The characteristic stretching frequency of the isothiocyanate group (-N=C=S) in the infrared spectrum is a key diagnostic feature.
Computational Chemistry: In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool. chemrxiv.org Density Functional Theory (DFT) calculations can be employed to investigate the conformational analysis of the oxane ring and its influence on the geometry and reactivity of the isothiocyanate group. Such studies can elucidate the electronic and steric effects of the oxane moiety, providing insights into the regioselectivity and stereoselectivity of its reactions. Molecular modeling can also predict spectroscopic properties, aiding in the interpretation of experimental data.
Broader Impact on Functional Group and Heterocycle Chemistry
The chemistry of this compound contributes to the broader fields of functional group chemistry and heterocyclic synthesis. The isothiocyanate group is a versatile functional handle that allows for a variety of transformations, making it a valuable building block in organic synthesis. mdpi.com The reactions of acyl isothiocyanates provide efficient routes to a plethora of nitrogen- and sulfur-containing heterocycles, many of which are scaffolds of interest in medicinal and materials chemistry. arkat-usa.orgresearchgate.net
The incorporation of the oxane ring introduces a specific steric and electronic environment, potentially leading to novel reactivity and the formation of unique heterocyclic systems. The study of such molecules expands the toolbox of synthetic chemists and contributes to a deeper understanding of the interplay between different functional groups within a molecule.
Opportunities for Interdisciplinary Research (excluding biological applications)
While the biological applications of oxane derivatives and isothiocyanates are well-recognized, there are burgeoning opportunities for interdisciplinary research in non-biological fields.
Materials Science: The isothiocyanate functionality can be exploited for the surface modification of materials. For instance, isothiocyanate-functionalized silica (B1680970) nanoparticles have been developed for various applications. researchgate.netnih.gov Oxane-containing polymers are also gaining attention. nih.gov The combination of the oxane moiety and the reactive isothiocyanate group in this compound could be leveraged to create novel polymers with tailored properties. These polymers could find applications as advanced coatings, membranes for separation technologies, or as components in stimuli-responsive materials. Recent research has highlighted the development of polytellurium oxane-based photoresists for EUV lithography, indicating the potential for oxane derivatives in advanced electronics. thieme-connect.de
Catalysis: The field of organocatalysis offers another avenue for interdisciplinary research. While the direct use of isothiocyanates as catalysts is not widespread, chiral isothiocyanates can be used as ligands or derivatizing agents in asymmetric catalysis. researchgate.net The development of chiral variants of this compound could lead to new catalytic systems for stereoselective transformations. Furthermore, isothiocyanates have been used in the development of novel catalytic materials.
Q & A
Q. What are the recommended synthetic routes for oxane-4-carbonyl isothiocyanate, and how do reaction conditions influence yield and purity?
this compound can be synthesized via methods analogous to other aryl isothiocyanates. Key approaches include:
- Thiophosgene-mediated synthesis : Reacting the corresponding amine (e.g., oxane-4-carbonyl amine) with thiophosgene under anhydrous conditions in solvents like dimethylbenzene .
- Phosphorus pentoxide-assisted methods : Using phosphorus pentoxide as a dehydrating agent to convert thiocarbamates to isothiocyanates, as demonstrated for phenyl isothiocyanate .
- Carbon disulfide catalysis : Employing carbon disulfide and di-tert-butyl dicarbonate to generate the isothiocyanate group . Critical parameters : Solvent choice (polar vs. nonpolar), temperature (typically 0–25°C), and catalyst efficiency (e.g., phosphorus pentoxide vs. acetic anhydride) significantly affect yield and purity. Optimization via thin-layer chromatography (TLC) or HPLC is advised.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or polymerization .
- Waste disposal : Neutralize with alkaline solutions (e.g., 10% sodium bicarbonate) before disposal, as isothiocyanates can release toxic hydrogen sulfide .
Q. How can researchers confirm the structural identity and purity of this compound?
- Spectroscopic techniques :
- FT-IR : Confirm the isothiocyanate (–N=C=S) stretching vibration at ~2050–2100 cm⁻¹ .
- NMR : Look for characteristic δ 120–140 ppm (¹³C NMR) for the thiocarbonyl group .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times with authentic standards .
Advanced Research Questions
Q. How does the electronic environment of the oxane ring influence the reactivity of the isothiocyanate group?
The oxane ring’s electron-donating or withdrawing substituents modulate the electrophilicity of the –N=C=S group:
- Electron-withdrawing groups (e.g., carbonyl) : Enhance electrophilicity, accelerating nucleophilic additions (e.g., with amines to form thioureas) .
- Steric effects : Bulky substituents on the oxane ring may hinder access to the isothiocyanate group, reducing reaction rates in coupling reactions . Experimental validation : Perform Hammett studies using substituted oxane derivatives to correlate substituent effects with reaction kinetics .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:
- Solubility variations : Use standardized solvents (e.g., DMSO with ≤0.1% water) to ensure consistent compound dissolution .
- Assay interference : Confirm that the isothiocyanate group does not react with assay components (e.g., thiol-containing buffers) via control experiments .
- Structural analogs : Compare activity across derivatives (e.g., 4-chloro-2-methylphenyl isothiocyanate) to identify structure-activity relationships (SAR) .
Q. How can this compound be utilized in site-selective protein labeling?
The isothiocyanate group reacts selectively with primary amines (e.g., lysine residues) under mild aqueous conditions (pH 7–9, 4°C).
- Protocol :
Incubate the protein (1–10 µM) with a 10-fold molar excess of this compound in PBS buffer (pH 8.5) for 2 hours.
Purify via size-exclusion chromatography to remove unreacted reagent.
Confirm labeling efficiency using MALDI-TOF mass spectrometry .
- Applications : Fluorescent probes (if coupled with fluorophores) or affinity tags for pull-down assays .
Data Analysis and Experimental Design
Q. What computational tools are recommended for modeling the reactivity of this compound in silico?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack using software like Gaussian or ORCA .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, accounting for the compound’s conformational flexibility .
Q. How should researchers design kinetic studies to compare this compound with structurally related compounds?
- Pseudo-first-order conditions : Use excess nucleophile (e.g., benzylamine) to monitor reaction rates via UV-Vis spectroscopy (λ = 270 nm for thiourea formation) .
- Activation parameters : Determine ΔH‡ and ΔS‡ using the Eyring equation by varying temperatures (e.g., 15–45°C) .
- Comparative analysis : Benchmark against phenyl isothiocyanate to evaluate the oxane ring’s electronic/steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






